molecular formula C19H16ClNO3 B4968414 N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B4968414
M. Wt: 341.8 g/mol
InChI Key: ZVDBDDPBJWOUAW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group, a methoxy group, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as monoamine oxidase (MAO) or cholinesterase (ChE), thereby modulating neurotransmitter levels and affecting neurological pathways. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its naphthalene ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-23-17-8-7-14(11-16(17)20)21-19(22)15-9-12-5-3-4-6-13(12)10-18(15)24-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDBDDPBJWOUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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